

A Technical Guide to 7-Hydroxy-1-naphthoic Acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 7-Hydroxy-1-naphthoic acid

Cat. No.: B3369908

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Abstract

This technical guide provides a comprehensive overview of **7-Hydroxy-1-naphthoic acid** (CAS No. 2623-37-2), a key aromatic carboxylic acid. The document delineates its molecular structure, definitive IUPAC nomenclature, and core physicochemical properties. It further presents a detailed synthesis pathway, validated purification protocols, and a predictive analysis of its spectroscopic characteristics for structural confirmation. The guide culminates in a discussion of its current and potential applications, particularly as a versatile intermediate in the synthesis of dyes and as a scaffold in medicinal chemistry and drug development. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Chemical Identity and Molecular Structure

7-Hydroxy-1-naphthoic acid is an organic compound built upon a naphthalene core. Naphthalene is an aromatic hydrocarbon consisting of two fused benzene rings. The systematic numbering of the naphthalene ring is crucial for unambiguously identifying the positions of substituents. For **7-Hydroxy-1-naphthoic acid**, a hydroxyl (-OH) group is attached at position 7, and a carboxylic acid (-COOH) group is attached at position 1.

- IUPAC Name: 7-hydroxynaphthalene-1-carboxylic acid[1][2].
- Synonyms: **7-hydroxy-1-naphthoic acid**.

- CAS Number: 2623-37-2[1][2].
- Molecular Formula: C₁₁H₈O₃[1][2].

The structure combines the planarity and aromaticity of the naphthalene system with the distinct chemical functionalities of a phenol-like hydroxyl group and a carboxylic acid. This unique arrangement dictates its reactivity, solubility, and potential for further chemical modification.

Molecular Structure Diagram:

(A 2D representation of the **7-Hydroxy-1-naphthoic acid** molecule, showing the naphthalene ring system with a carboxylic acid group at position 1 and a hydroxyl group at position 7.)

Physicochemical Properties

The physical and chemical properties of **7-Hydroxy-1-naphthoic acid** are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Weight	188.18 g/mol	[1][2]
Appearance	White to off-white crystalline solid	[3] (by analogy)
Melting Point	253 - 256 °C	[2][4]
Solubility	Soluble in many organic solvents; limited solubility in water	[3] (by analogy)
SMILES	<chem>O=C(O)c1cccc2ccc(O)cc12</chem>	[5]
InChIKey	XABCHXCRWZBFQX-UHFFFAOYSA-N	[5]

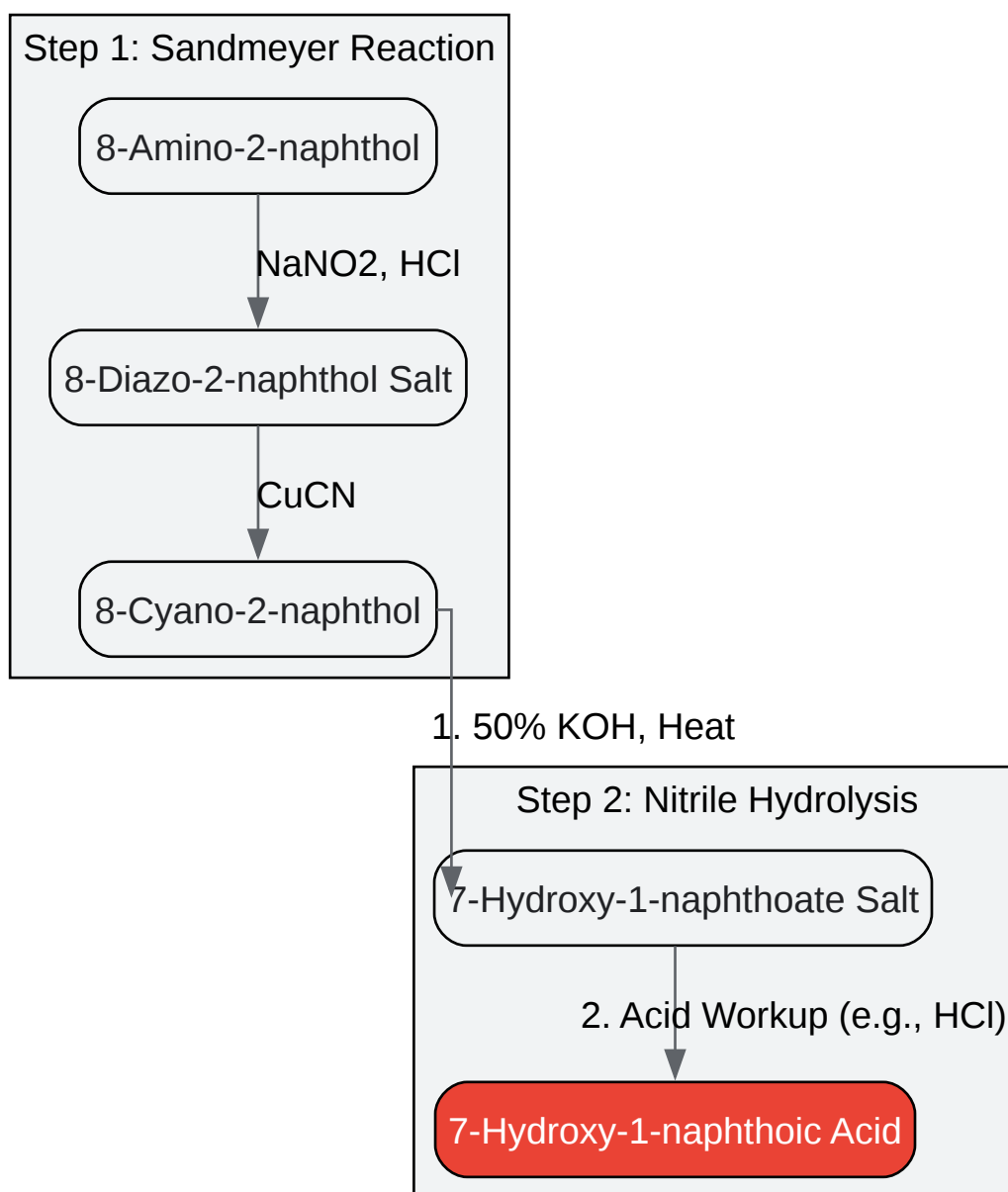
Synthesis and Purification

The synthesis of **7-Hydroxy-1-naphthoic acid** can be achieved through a multi-step process starting from readily available precursors. The described pathway is a robust method for obtaining this specific isomer.

Synthetic Pathway Overview

A known and effective synthesis route involves the hydrolysis of 8-cyano-2-naphthol.^[2] The cyano-naphthol intermediate is itself prepared from 8-amino-2-naphthol via a Sandmeyer reaction.^[2] This two-stage process is a classic transformation in aromatic chemistry, allowing for the precise introduction of the carboxylic acid functionality.

- **Diazotization & Sandmeyer Reaction:** 8-amino-2-naphthol is converted into a diazonium salt, which is then displaced by a cyanide group to yield 8-cyano-2-naphthol. The Sandmeyer reaction is a cornerstone of aromatic synthesis because diazonium salts are excellent leaving groups, facilitating nucleophilic substitution on an aromatic ring, which is typically unreactive towards such reactions.
- **Hydrolysis:** The nitrile (cyano) group of 8-cyano-2-naphthol is subsequently hydrolyzed under strong basic conditions (e.g., 50% KOH) and heat.^[2] This reaction proceeds through a carboxylate salt intermediate, which is then protonated with acid to yield the final **7-Hydroxy-1-naphthoic acid** product.



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Caption: Synthesis workflow for **7-Hydroxy-1-naphthoic acid**.

Experimental Protocol: Purification by Recrystallization

Purification is critical to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a highly effective method for purifying solid organic compounds like **7-Hydroxy-1-naphthoic acid**.

Causality: The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

Step-by-Step Methodology:

- **Solvent Selection:** Select an appropriate solvent or solvent pair (e.g., aqueous ethanol).^[6] The choice is empirical; the goal is to find a system where the product has high solubility when hot and low solubility when cold.
- **Dissolution:** Place the crude **7-Hydroxy-1-naphthoic acid** in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves. Using the minimum volume is key to maximizing yield.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation. Slow cooling is crucial for the formation of large, pure crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
- **Drying:** Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product can be confirmed by measuring its melting point and by analytical techniques like HPLC.^[7]

Spectroscopic Characterization (Predictive Analysis)

While specific spectral data for **7-Hydroxy-1-naphthoic acid** is not readily available in the provided search context, its structure allows for a reliable prediction of its key spectroscopic

features based on data from its isomers and general principles.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ¹H NMR: The spectrum will show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Two additional downfield, broad singlets are expected: one for the carboxylic acid proton (>10 ppm) and one for the phenolic hydroxyl proton. These two signals will be exchangeable with D₂O.
- ¹³C NMR: The spectrum will display 11 distinct signals. A signal for the carbonyl carbon of the carboxylic acid will appear far downfield (~170 ppm). The remaining 10 signals will correspond to the naphthalene ring carbons, with the carbons attached to the oxygen atoms (C1 and C7) being shifted further downfield compared to the other aromatic carbons.
- Infrared (IR) Spectroscopy: A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. The phenolic O-H stretch will also appear in this region. A strong, sharp absorption band around 1680-1710 cm⁻¹ will correspond to the C=O (carbonyl) stretch of the carboxylic acid. Multiple sharp peaks between 1450 and 1600 cm⁻¹ will represent the C=C stretching vibrations of the aromatic naphthalene ring.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at an m/z corresponding to its molecular weight (188.18). A prominent fragment peak may be observed corresponding to the loss of COOH (m/z 45) or H₂O (m/z 18).

Applications in Research and Drug Development

Hydroxynaphthoic acids are valuable intermediates and structural motifs in various fields of chemistry.

- Dye Synthesis: As a naphthol derivative, **7-Hydroxy-1-naphthoic acid** is a prime candidate for use as a coupling component in the synthesis of azo dyes. It is known to couple at the 8-position with diazo compounds, a reaction fundamental to the formation of the azo chromophore (-N=N-).[\[2\]](#)[\[11\]](#)
- Pharmaceutical Scaffolding: The rigid, planar naphthalene core is a privileged scaffold in medicinal chemistry. The parent compound, 1-naphthoic acid, is a precursor in the synthesis

of Tetrazyline, a widely used vasoconstrictor.[12] This demonstrates the utility of the naphthoic acid framework in developing pharmacologically active agents.

- Biological Research: Structurally related hydroxynaphthoic acids have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental toxins and endogenous signals.[13][14] Compounds that can modulate AhR activity are of significant interest in toxicology and drug development for inflammatory and autoimmune diseases. The unique substitution pattern of **7-Hydroxy-1-naphthoic acid** makes it a compound of interest for screening in such biological assays.

Conclusion

7-Hydroxy-1-naphthoic acid is a well-defined aromatic compound with significant potential as a chemical intermediate. Its structure, confirmed by its IUPAC name, provides a versatile platform for synthetic transformations. The established synthesis and purification protocols enable access to high-purity material, which is essential for its application in the precise synthesis of dyes, polymers, and complex pharmaceutical molecules. Its potential role as a bioactive scaffold warrants further investigation, positioning it as a valuable compound for both industrial and academic research.

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